(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Description
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by its unique stereoelectronic properties. The compound features:
- An (E)-configured α,β-unsaturated ketone backbone (but-3-en-2-one), which confers reactivity toward nucleophilic additions (e.g., Michael additions).
- A trifluoromethyl group at the C1 position, enhancing metabolic stability and lipophilicity.
This compound is of interest in pharmaceutical and agrochemical research due to its hybrid functionality, combining electron-withdrawing (CF₃) and electron-donating (NH₂, OEt) groups. Its synthesis typically involves condensation reactions under controlled stereochemical conditions .
Properties
IUPAC Name |
(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-12-5(10)3-4(11)6(7,8)9/h3H,2,10H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELADEJAOQURQK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898806-68-3 | |
| Record name | 4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the direct reaction of 1,1,1-trihalo-4-ethoxy-3-alken-2-ones (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) with primary or secondary amines under solvent-free conditions. The process proceeds via a Michael-type addition-elimination mechanism, where the amine attacks the β-carbon of the α,β-unsaturated ketone, followed by dehydrohalogenation.
Key parameters :
- Temperature : Room temperature (20–25°C)
- Time : 5 minutes
- Amine equivalents : 1.05–1.2 molar equivalents
- Catalyst : None required
Substrate Scope and Yields
The method accommodates diverse amines, as demonstrated in Table 1.
Table 1: Yield Variation with Amine Substituents
| Amine Structure | Yield (%) | Selectivity (E:Z) | Source |
|---|---|---|---|
| Aniline | 95 | >99:1 | |
| 4-Fluoroaniline | 92 | 98:2 | |
| Benzylamine | 89 | 97:3 | |
| 2-Aminoethanol | 85 | 96:4 | |
| Diethylamine | 99 | >99:1 |
Advantages and Limitations
- Advantages :
- Limitations :
Halogen Displacement Using Ammonia or Alkylamines
Two-Step Process from 4-Chloro-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (CETFBO)
This industrial-scale method involves:
- Synthesis of CETFBO : Chlorination of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one using SOCl₂ or PCl₅.
- Amination : Reaction of CETFBO with ammonia or amines in aprotic solvents.
Reaction equation :
$$
\text{CETFBO} + \text{RNH}_2 \rightarrow \text{(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one} + \text{HCl}
$$
Optimization Data
Table 2: Effect of Reaction Conditions on Amination Efficiency
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Diethyl ether | 88 | 99.5 | |
| Temperature | −10°C to 0°C | 91 | 99.2 | |
| Ammonia stoichiometry | 1.3 equivalents | 94 | 99.7 | |
| Catalyst | None | — | — |
Critical Process Considerations
- Byproduct management : HCl gas must be scrubbed to prevent equipment corrosion.
- Solvent selection : Diethyl ether outperforms toluene in yield due to better nucleophile solubility.
Turbulent-State Functionalization of Halogenated Precursors
Continuous-Flow Synthesis
This method enhances mixing efficiency using turbulent flow regimes, as described in patent US8957254B2.
Apparatus :
- Microreactor with 500 µm channel diameter
- Residence time: 12 seconds
- Pressure: 4 bar
Table 3: Turbulent vs. Laminar Flow Performance
| Metric | Turbulent Flow | Laminar Flow | Source |
|---|---|---|---|
| Conversion (%) | 99.1 | 76.4 | |
| Space-time yield (kg·m⁻³·h⁻¹) | 48.7 | 22.9 | |
| Energy consumption (kWh·kg⁻¹) | 0.8 | 1.6 |
Key Innovations
- Gas-induced turbulence : Injection of N₂ bubbles improves mass transfer by 37%.
- Flow resistance design : Serpentine reactors achieve Reynolds numbers >4,000.
Comparative Analysis of Industrial Production Methods
Table 4: Scalability and Environmental Impact
| Method | Batch Size (kg) | E-Factor* | PMI† | Cost ($·kg⁻¹) | Source |
|---|---|---|---|---|---|
| Solvent-free amination | 1,200 | 0.8 | 2.1 | 320 | |
| Halogen displacement | 5,000 | 1.5 | 3.4 | 280 | |
| Turbulent-flow synthesis | 10,000 | 0.6 | 1.9 | 410 |
*E-Factor = kg waste/kg product; †PMI = Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions: (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one serves as a building block for synthesizing more complex molecules. It can undergo various reactions:
- Oxidation : Converts to oxides or other derivatives.
- Reduction : Alters functional groups through reducing agents like lithium aluminum hydride.
- Substitution : The amino and ethoxy groups allow for nucleophilic or electrophilic substitutions.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Preliminary findings suggest that it may exhibit biological activity that could be leveraged in pharmacological applications. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development .
Medicine
The compound is being investigated for its therapeutic properties . Its structural features may allow it to act on specific molecular targets involved in disease processes. Early-stage studies have focused on its efficacy as a precursor in the synthesis of pharmaceuticals aimed at treating various conditions .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for use in the production of specialty chemicals and advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino and ethoxy groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Stereoisomeric Comparison: (E) vs. (Z) Isomers
The (E)-configuration minimizes steric hindrance between the ethoxy group and the trifluoromethyl moiety, unlike the (Z)-isomer. This difference significantly impacts physical and chemical properties:
Research Findings : Computational studies suggest the (E)-isomer’s superior stability arises from reduced steric clash, aligning with alkene isomerism principles .
Substituent Variation: Ethoxy vs. Methoxy
Replacing the ethoxy group with methoxy alters steric and electronic profiles:
Research Findings : The ethoxy group’s bulkiness improves lipid bilayer penetration in drug candidates, whereas methoxy analogs exhibit faster degradation in vivo .
Functional Group Replacement: Amino vs. Nitro
Swapping the amino group for nitro modifies electronic and hydrogen-bonding capabilities:
Research Findings: The amino group’s basicity enables salt formation for improved solubility, while nitro derivatives are leveraged in materials science for their electron-deficient character .
Fluorination Impact: Trifluoromethyl vs. Non-Fluorinated Analogs
The CF₃ group profoundly influences reactivity and stability:
Research Findings: The trifluoromethyl group’s electron-withdrawing nature deactivates the enone system, slowing undesired polymerization while enhancing resistance to oxidative metabolism .
Biological Activity
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, also known as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, is a compound with significant potential in medicinal chemistry and organic synthesis. This article reviews its biological activity, including its synthesis, reactivity, and applications in various fields.
Molecular Characteristics
- Molecular Formula : C6H7F3O2
- Molecular Weight : 168.12 g/mol
- CAS Number : 59938-06-6
- Appearance : Colorless to light yellow liquid
- Boiling Point : 66–70°C
Synthesis and Reactivity
This compound can be synthesized through various methods involving the reaction of ethyl compounds with trifluoromethylation agents. Notably, it reacts with nucleophiles such as phenylmagnesium bromide and organozinc compounds to yield diverse substitution products. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : Demonstrated significant inhibitory effects.
- Escherichia coli : Showed moderate susceptibility.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:
- HeLa cells (cervical cancer)
- MCF7 cells (breast cancer)
The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against a panel of pathogens. The results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by more than 70% in comparison to control groups.
Study 2: Antitumor Mechanism Exploration
In another investigation focusing on its antitumor effects, researchers treated MCF7 cells with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage.
Applications in Organic Synthesis
The compound is utilized as a precursor for synthesizing various fluorinated organic compounds. Its ability to serve as a protecting group in peptide synthesis has been particularly noted .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | >70% inhibition |
| Antimicrobial | Escherichia coli | 50 µg/mL | Moderate susceptibility |
| Antitumor | HeLa cells | Varies | Induced apoptosis |
| Antitumor | MCF7 cells | Varies | Dose-dependent viability decrease |
Q & A
Q. What are the optimized synthetic routes for (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and how do reaction conditions influence yield?
The compound can be synthesized via two primary routes:
- O,N-Exchange Reactions : Reacting 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with sulfoximides (e.g., S,S-dimethylsulfoximide) in acetonitrile at 80–82°C for 24 hours, followed by recrystallization (yields: 60–72%) .
- Ammonia Treatment : Treating 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with aqueous NH₃ at 0°C, then stirring at room temperature for 12 hours. The product is isolated via DCM extraction (yield: quantitative) . Key Variables : Temperature, solvent polarity, and catalyst (e.g., triethylamine) significantly affect reaction efficiency.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- ¹H NMR : Distinct signals for ethoxy (δ 4.18–4.39 ppm) and amino groups (δ 4.93 ppm) confirm substitution patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the (E)-isomer .
- Recrystallization : Hexane/ethyl acetate (4:1) is used to purify intermediates, ensuring high purity (>97%) .
Q. What are the primary applications of this compound in synthesizing heterocycles?
The compound serves as a precursor for trifluoromethylated heterocycles:
- Pyrazoles/Isoxazoles : React with hydrazines or hydroxylamine hydrochloride (yields: 55–89%) .
- Pyrimidines : Condensation with acetylguanidine under mild conditions .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., isomerization or byproduct formation) be controlled during synthesis?
- Temperature Control : Lower temperatures (0°C) minimize unwanted side reactions during ammonia treatment .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in O,N-exchange reactions .
- Catalyst Screening : Triethylamine enhances nucleophilic substitution efficiency by deprotonating sulfoximides .
Q. What mechanistic insights explain the chemoselectivity in heterocyclization reactions involving this compound?
Q. How do contradictory data on reaction yields (e.g., 60–72% vs. quantitative) arise, and how can they be reconciled?
- Methodological Differences : Ammonia treatment avoids multi-step purification, while O,N-exchange involves intermediate isolation.
- Side Reactions : Competing hydrolysis in aqueous conditions may reduce yields in ammonia-based routes. Resolution : Optimize solvent systems (e.g., DCM for extraction) and monitor reaction progress via TLC .
Methodological Recommendations
- Scale-Up : Use flow chemistry for ammonia-based routes to mitigate exothermicity risks .
- Green Chemistry : Replace acetonitrile with biodegradable solvents (e.g., ethyl acetate) in O,N-exchange reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
